molecular formula C19H22N2O2 B15021381 4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide

4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide

Katalognummer: B15021381
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: BCRRNWMYLSCJLM-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of butanehydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]butanamide

InChI

InChI=1S/C19H22N2O2/c1-15-6-8-17(9-7-15)14-20-21-19(22)5-3-4-16-10-12-18(23-2)13-11-16/h6-14H,3-5H2,1-2H3,(H,21,22)/b20-14+

InChI-Schlüssel

BCRRNWMYLSCJLM-XSFVSMFZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCCC2=CC=C(C=C2)OC

Kanonische SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCCC2=CC=C(C=C2)OC

Löslichkeit

1.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.